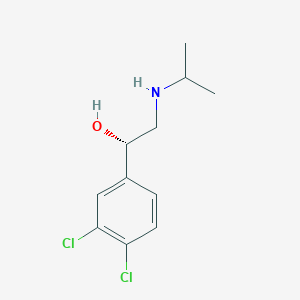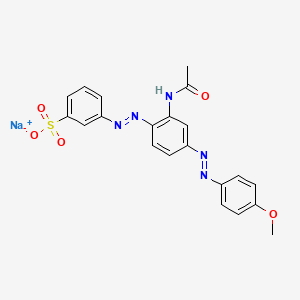
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt is a complex organic compound belonging to the azo dye family. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, food, and pharmaceuticals, due to its vibrant color and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-sulfophenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methoxyaniline in an alkaline medium to form the first azo bond.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization, followed by coupling with 2-acetylaminobenzene to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
化学反応の分析
Types of Reactions
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a dye in textiles, food coloring, and cosmetics.
作用機序
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. In biological systems, the azo groups can undergo reduction to form amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and environment in which the compound is used.
類似化合物との比較
Similar Compounds
Metanil Yellow: Another azo dye with similar applications but different substituents on the aromatic rings.
Orange II: A simpler azo dye used in similar industries but with different color properties.
Tartrazine: A widely used food dye with a different molecular structure but similar azo functionality.
Uniqueness
2-(Acetylamino)-1-((3-sulfophenyl)azo)-4-((4-methoxyphenyl)azo)benzene, sodium salt is unique due to its specific combination of substituents, which confer distinct color properties and stability. Its dual azo groups and sulfonate functionality make it particularly useful in applications requiring high water solubility and vibrant color.
特性
CAS番号 |
74499-64-2 |
|---|---|
分子式 |
C21H18N5NaO5S |
分子量 |
475.5 g/mol |
IUPAC名 |
sodium;3-[[2-acetamido-4-[(4-methoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C21H19N5O5S.Na/c1-14(27)22-21-13-17(24-23-15-6-9-18(31-2)10-7-15)8-11-20(21)26-25-16-4-3-5-19(12-16)32(28,29)30;/h3-13H,1-2H3,(H,22,27)(H,28,29,30);/q;+1/p-1 |
InChIキー |
XMQGLXXOBWOSCJ-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)OC)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


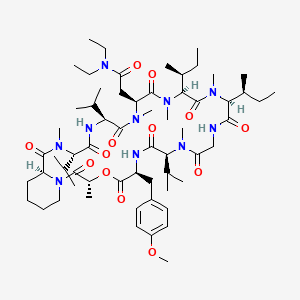
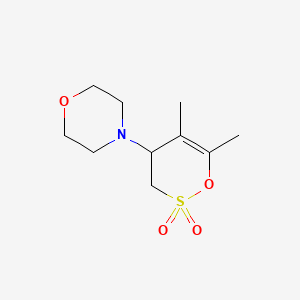
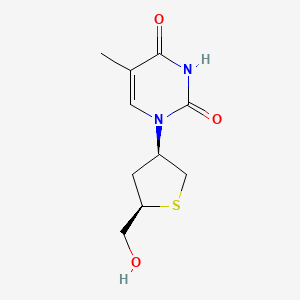


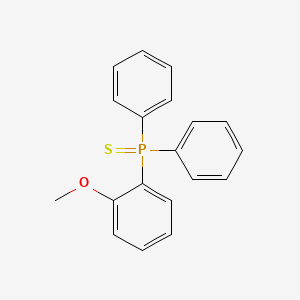
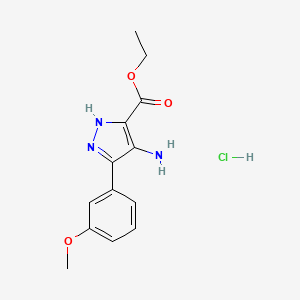

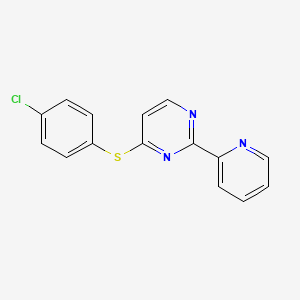
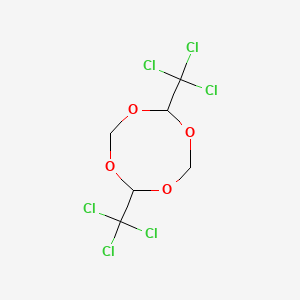
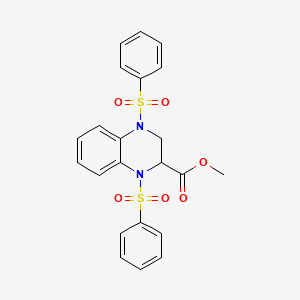
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
